molecular formula C18H13N5O2S B2986550 (Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile CAS No. 1024776-21-3

(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile

Cat. No. B2986550
M. Wt: 363.4
InChI Key: ZZGWKXICIOVTER-BHFKZTDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile is a useful research compound. Its molecular formula is C18H13N5O2S and its molecular weight is 363.4. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis of Optically Active α-Amino Acid Derivatives

Research involving similar chemical structures, such as sulfones and Schiff bases, has shown potential in the synthesis of optically active α-amino acid derivatives. These compounds serve as crucial building blocks for biologically active compounds. For instance, optically active syn-α-amidoalkylphenyl sulfones can be prepared from chiral aldehydes, leading to the production of valuable intermediates for developing pharmaceuticals and other bioactive materials (Foresti et al., 2003).

2. Development of Optical Ion Sensing and Redox-Active Materials

Derivatives involving similar core structures have been explored for their optical ion sensing and redox properties. For example, ferrocenyl-containing maleo-and fumaronitrile derivatives have demonstrated potential in Hg2+ optical ion sensing, showcasing the versatility of these compounds in environmental monitoring and analytical chemistry applications (Dahlby et al., 2014).

3. Corrosion Inhibition

Schiff bases derived from sulfanylphenyl compounds have been investigated as corrosion inhibitors in acid solutions, providing insights into the protective measures against metal corrosion. This application is particularly relevant in industrial settings where corrosion resistance is critical for material longevity and safety (Behpour et al., 2009).

4. Antibacterial Activity

Compounds with a similar backbone structure have been studied for their antibacterial activities. The synthesis of metal complexes with these compounds has shown increased antibacterial activities compared to their ligands alone, suggesting potential applications in developing new antibacterial agents (Shi, 2012).

properties

IUPAC Name

(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c1-12-2-5-15(6-3-12)26-18-7-4-14(23(24)25)8-13(18)11-22-17(10-20)16(21)9-19/h2-8,11H,21H2,1H3/b17-16-,22-11?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGWKXICIOVTER-ARMVOBGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NC(=C(C#N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=N/C(=C(/C#N)\N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-amino-3-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.